Sweetness Intensity: Leucrose vs. Sucrose
Leucrose provides a sweetness intensity that is 40–50% that of sucrose [1]. This is a moderate sweetness profile, which is lower than that of trehalulose (which can approach the sweetness of sucrose) but comparable to isomaltulose (Palatinose™) [2]. This makes leucrose suitable for applications where a milder, less intense sweetness is desired, or as a bulking agent that does not dominate the flavor profile [3].
| Evidence Dimension | Relative Sweetness |
|---|---|
| Target Compound Data | 40-50% of sucrose |
| Comparator Or Baseline | Sucrose (100%); Isomaltulose (~50%); Trehalulose (~100%) |
| Quantified Difference | Leucrose is 50-60% less sweet than sucrose |
| Conditions | Sensory evaluation / standard sweetener comparison |
Why This Matters
This allows for precise control of sweetness intensity and caloric density in formulations, particularly when combined with high-intensity sweeteners or used as a partial sugar replacement.
- [1] Neo-Biotech. (n.d.). Leucrose product information. Retrieved from neo-biotech.com. View Source
- [2] Luo, D., et al. (2019). Sucrose isomers as alternative sweeteners: properties, production, and applications. Applied Microbiology and Biotechnology, 103(23-24), 9335-9346. View Source
- [3] Barkalow, D. G., et al. (1997). Chewing gum containing leucrose. WO1997010722A1. View Source
